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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PD-166285 is a potent, ATP-competitive inhibitor with significant activity against a range of

protein tyrosine kinases.[1] Initially identified as a broadly active protein tyrosine kinase

inhibitor, it has demonstrated nanomolar potency against key targets involved in cellular

proliferation, migration, and angiogenesis.[1] This guide provides a comparative analysis of the

cross-reactivity of PD-166285 with various kinases, supported by experimental data, detailed

methodologies for relevant assays, and visualizations of the associated signaling pathways.

Data Presentation: Kinase Inhibition Profile of PD-
166285
The following table summarizes the in vitro inhibitory activity of PD-166285 against a panel of

kinases. The data is presented as IC50 values, which represent the concentration of the

inhibitor required to reduce the activity of a specific kinase by 50%.
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Kinase Target
Family

Kinase IC50 (nM) Reference

Primary Targets

Src Family Kinase c-Src 8.4 [1][2]

Receptor Tyrosine

Kinase

Fibroblast Growth

Factor Receptor 1

(FGFR-1)

39.3 [1][2]

Receptor Tyrosine

Kinase

Epidermal Growth

Factor Receptor

(EGFR)

87.5 [1]

Receptor Tyrosine

Kinase

Platelet-Derived

Growth Factor

Receptor β (PDGFRβ)

98.3 [1][2]

Cell Cycle Kinase Wee1 24 [3][4]

Off-Targets

Cell Cycle Kinase Myt1 72 [4]

Cell Cycle Kinase
Checkpoint Kinase 1

(Chk1)
3400

Serine/Threonine

Kinase

Mitogen-Activated

Protein Kinase

(MAPK)

5000 [1]

Serine/Threonine

Kinase

Protein Kinase C

(PKC)
22700 [1]

Receptor Tyrosine

Kinase

Insulin Receptor

Tyrosine Kinase

(IRTK)

>50,000

Cell Cycle Kinase

Cyclin-Dependent

Kinase 4/D1

(Cdk4/D1)

>50,000

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9400019/
https://www.rndsystems.com/products/pd-166285-dihydrochloride_3785
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://www.rndsystems.com/products/pd-166285-dihydrochloride_3785
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://www.rndsystems.com/products/pd-166285-dihydrochloride_3785
https://www.selleckchem.com/products/pd0166285.html
https://www.medchemexpress.com/PD0166285.html
https://www.medchemexpress.com/PD0166285.html
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The determination of kinase inhibition profiles, such as the one presented for PD-166285, is

typically achieved through in vitro kinase assays. A common and robust method is the

radiolabeled kinase assay, which directly measures the transfer of a radiolabeled phosphate

from ATP to a substrate.

Representative Radiometric Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a

specific kinase.

Materials:

Purified recombinant kinase

Specific peptide or protein substrate for the kinase

[γ-³²P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

PD-166285 or other test compounds dissolved in a suitable solvent (e.g., DMSO)

Phosphocellulose filter paper or other suitable separation matrix

Scintillation counter

Procedure:

Reaction Setup: A master mix is prepared containing the kinase reaction buffer, the specific

substrate, and the purified kinase enzyme.

Inhibitor Addition: Serial dilutions of PD-166285 are added to the reaction wells. A control

reaction with solvent only (e.g., DMSO) is included to measure 100% kinase activity.
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Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-

radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km

value for the specific kinase to ensure accurate IC50 determination for ATP-competitive

inhibitors.

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined

period, allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g.,

phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper

which binds the phosphorylated substrate.

Washing: The filter papers are washed extensively to remove unincorporated [γ-³²P]ATP.

Quantification: The amount of radioactivity incorporated into the substrate on the filter paper

is measured using a scintillation counter.

Data Analysis: The kinase activity at each inhibitor concentration is calculated as a

percentage of the control (no inhibitor) activity. The IC50 value is then determined by plotting

the percent inhibition against the logarithm of the inhibitor concentration and fitting the data

to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
The inhibitory action of PD-166285 on its primary targets disrupts key cellular signaling

pathways involved in cell growth, proliferation, and survival, as well as cell cycle regulation.

Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay used

to determine the IC50 of a compound like PD-166285.
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Caption: Workflow for a radiometric kinase inhibition assay.

Signaling Pathways Affected by PD-166285
PD-166285's potent inhibition of multiple receptor tyrosine kinases (RTKs) and the cell cycle

kinase Wee1 has significant downstream consequences. The diagram below illustrates the

major signaling pathways affected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b564866?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://pubmed.ncbi.nlm.nih.gov/9400019/
https://www.rndsystems.com/products/pd-166285-dihydrochloride_3785
https://www.selleckchem.com/products/pd0166285.html
https://www.medchemexpress.com/PD0166285.html
https://www.benchchem.com/product/b564866#cross-reactivity-of-pd-166285-with-other-kinases
https://www.benchchem.com/product/b564866#cross-reactivity-of-pd-166285-with-other-kinases
https://www.benchchem.com/product/b564866#cross-reactivity-of-pd-166285-with-other-kinases
https://www.benchchem.com/product/b564866#cross-reactivity-of-pd-166285-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b564866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

